3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
Description
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is a heterocyclic organic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a carbamoyl-linked propanoic acid moiety. Its molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of 263.27 g/mol (calculated).
Properties
IUPAC Name |
4-oxo-4-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c16-8(1-2-9(17)18)13-11-15-14-10(19-11)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,17,18)(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCSUWFEATFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine ring.
Scientific Research Applications
Anticancer Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to disrupt cellular processes such as proliferation and induce apoptosis in tumor cells. For instance, studies have shown that specific thiadiazole derivatives can inhibit cell growth in human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
- Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences the compound's activity. For example, compounds with electron-withdrawing groups have demonstrated enhanced potency against cancer cell lines compared to those with electron-donating groups .
Anticonvulsant Properties
The anticonvulsant potential of thiadiazole derivatives has been explored in various studies:
- Experimental Models : Compounds such as 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid have shown efficacy in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies report significant protection rates against seizures at specific dosages, indicating a promising therapeutic profile for epilepsy management .
Anti-inflammatory Effects
Thiadiazole derivatives are also being investigated for their anti-inflammatory properties:
- Biological Activity : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The exact mechanisms are still under investigation but may involve the inhibition of pro-inflammatory cytokines and mediators .
Mechanism of Action
The mechanism of action of 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its mechanism of action. Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the 1,3,4-thiadiazole ring or the carbamoyl-propanoic acid side chain. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Key Trends and Insights
Substituent Effects on Lipophilicity: Pyridin-4-yl and phenylcarbamoyl groups enhance aromatic interactions but reduce lipophilicity compared to alkyl substituents (e.g., isopropyl or 2-methylpropyl) .
Acidity and Solubility: All analogs retain the propanoic acid group, ensuring moderate aqueous solubility (pH-dependent). Predicted pKa values range from 3.8–4.1, consistent with carboxylic acid behavior .
Biological Activity: The pyridin-4-yl variant is speculated to target GPCRs (e.g., FFAR3) due to structural resemblance to known ligands, though direct evidence is lacking . Bulky aromatic substituents (e.g., C₁₉H₁₇N₃O₃S) show reduced potency (EC₅₀ >10,000 nM), suggesting steric or electronic mismatches in target binding .
Biological Activity
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid is a compound featuring a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂S |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 1179399-95-1 |
Biological Activity Overview
The biological activities of this compound are primarily attributed to the thiadiazole scaffold, which has been associated with numerous pharmacological effects.
Anticonvulsant Activity
Research indicates that derivatives of the thiadiazole moiety exhibit anticonvulsant properties. For instance, studies have shown that compounds with similar structures have demonstrated significant protection in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. In these studies, certain derivatives showed up to 85% protection at doses of 100 mg/kg in animal models .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well-documented. A review highlighted that various thiadiazole-based compounds exhibit cytotoxic effects against multiple cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
For example, compounds derived from similar scaffolds showed IC₅₀ values ranging from 0.28 to 10 μg/mL , indicating potent anticancer activity . The structure–activity relationship (SAR) studies suggest that modifications on the thiadiazole ring significantly influence their efficacy.
Enzyme Inhibition
Recent studies have explored the inhibitory effects of thiadiazole derivatives on various enzymes. For instance, some derivatives demonstrated high inhibitory activity against glucosidases with IC₅₀ values as low as 6.70 mM , suggesting potential applications in managing diabetes .
Study 1: Anticonvulsant Efficacy
A systematic investigation into the anticonvulsant activity of thiadiazole derivatives revealed that certain compounds exhibited protective effects in both MES and PTZ models. The study reported an LD₅₀ value of 3,807.87 mg/kg , indicating a favorable safety profile alongside therapeutic efficacy .
Study 2: Anticancer Activity
In vitro assays demonstrated that specific thiadiazole derivatives could inhibit cell proliferation effectively across various cancer types. The most potent compound exhibited an IC₅₀ value of 4.27 µg/mL against SK-MEL-2 melanoma cells . Furthermore, molecular docking studies provided insights into the binding interactions between these compounds and target proteins involved in tumor growth.
The mechanisms underlying the biological activities of this compound may involve:
- Modulation of neurotransmitter systems for anticonvulsant effects.
- Induction of apoptosis in cancer cells through interaction with tubulin and other cellular targets.
- Inhibition of enzyme activity related to glucose metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
